molecular formula C10H11N8NaO13P3-3 B11828807 8-Azidoadenosine 5'-triphosphate sodium salt

8-Azidoadenosine 5'-triphosphate sodium salt

Cat. No.: B11828807
M. Wt: 567.15 g/mol
InChI Key: JNWKTICFNQRTBF-GWTDSMLYSA-J
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Description

8-Azidoadenosine 5’-triphosphate sodium salt is a modified nucleotide analog of adenosine triphosphate (ATP). It is characterized by the presence of an azido group (-N3) at the 8th position of the adenine ring. This compound is widely used in biochemical and molecular biology research due to its ability to act as a photoaffinity label and its utility in click chemistry reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azidoadenosine 5’-triphosphate sodium salt typically involves the modification of adenosine triphosphate (ATP). The azido group is introduced at the 8th position of the adenine ring through a series of chemical reactions. One common method involves the use of 8-bromo-adenosine triphosphate as a starting material, which is then reacted with sodium azide (NaN3) under specific conditions to replace the bromine atom with an azido group .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

8-Azidoadenosine 5’-triphosphate sodium salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 8-Azidoadenosine 5’-triphosphate sodium salt involves its incorporation into biochemical processes where ATP is normally used. The azido group allows for specific interactions with target molecules, enabling photoaffinity labeling and click chemistry reactions. These interactions help in identifying and characterizing molecular targets, such as ATP-binding proteins and enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Azidoadenosine 5’-triphosphate sodium salt is unique due to its specific modification at the 8th position of the adenine ring, which provides distinct reactivity and utility in photoaffinity labeling and click chemistry. This makes it particularly valuable for studying ATP-binding proteins and for applications in live cell imaging .

Properties

Molecular Formula

C10H11N8NaO13P3-3

Molecular Weight

567.15 g/mol

IUPAC Name

sodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H15N8O13P3.Na/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(29-9)1-28-33(24,25)31-34(26,27)30-32(21,22)23;/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H,26,27)(H2,11,13,14)(H2,21,22,23);/q;+1/p-4/t3-,5-,6-,9-;/m1./s1

InChI Key

JNWKTICFNQRTBF-GWTDSMLYSA-J

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+]

Origin of Product

United States

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